molecular formula C14H16O B2604119 (S)-2-Methyl-3-(1-naphthyl)-1-propanol CAS No. 202414-92-4

(S)-2-Methyl-3-(1-naphthyl)-1-propanol

Cat. No.: B2604119
CAS No.: 202414-92-4
M. Wt: 200.281
InChI Key: SHIFEQUXADCRQX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Methyl-3-(1-naphthyl)-1-propanol is a chiral alcohol with a naphthyl group attached to the propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-3-(1-naphthyl)-1-propanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 1-(1-naphthyl)propan-2-one using chiral catalysts or biocatalysts. For example, microbial ketoreductases can be employed to achieve high enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the selective formation of the desired enantiomer. The reaction conditions are optimized to achieve high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-3-(1-naphthyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.

Major Products

    Oxidation: 1-(1-Naphthyl)propan-2-one or 1-(1-Naphthyl)propanal.

    Reduction: 2-Methyl-3-(1-naphthyl)propane.

    Substitution: 2-Methyl-3-(1-naphthyl)-1-chloropropane or 2-Methyl-3-(1-naphthyl)-1-bromopropane.

Scientific Research Applications

(S)-2-Methyl-3-(1-naphthyl)-1-propanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methyl-3-(1-naphthyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing biochemical pathways and reactions. For example, in enzymatic reactions, the compound can act as a substrate or inhibitor, modulating the activity of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(1-Naphthyl)ethylamine
  • (S)-2-Amino-3-(1-naphthyl)propanoic acid
  • (S)-1-(2-Naphthyl)ethylamine

Uniqueness

(S)-2-Methyl-3-(1-naphthyl)-1-propanol is unique due to its specific structural configuration, which imparts distinct chiral properties. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution, where the precise control of stereochemistry is crucial .

Properties

IUPAC Name

(2S)-2-methyl-3-naphthalen-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIFEQUXADCRQX-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC2=CC=CC=C21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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